molecular formula C14H16N4O2S3 B11438810 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B11438810
M. Wt: 368.5 g/mol
InChI Key: NARPIIHGBUVBOV-UHFFFAOYSA-N
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Description

2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound with a unique structure that includes both thieno[3,2-d]pyrimidine and thiazole moieties

Preparation Methods

The synthesis of 2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the thiazole group. Common reagents used in these reactions include ethyl acetate, sulfur, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE stands out due to its unique combination of thieno[3,2-d]pyrimidine and thiazole moieties. Similar compounds include:

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents.

    Thiazole derivatives: These compounds have the thiazole ring but may lack the thieno[3,2-d]pyrimidine moiety. The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N4O2S3

Molecular Weight

368.5 g/mol

IUPAC Name

2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H16N4O2S3/c1-3-18-12(20)11-9(4-5-21-11)16-14(18)23-7-10(19)17-13-15-8(2)6-22-13/h6H,3-5,7H2,1-2H3,(H,15,17,19)

InChI Key

NARPIIHGBUVBOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=NC(=CS3)C

Origin of Product

United States

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